2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Description
This compound is an acetamide derivative featuring a 2-chlorophenoxy group linked to an imine (Schiff base) that is conjugated to a 4-hydroxyphenyl moiety in the E-configuration. The structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (hydroxyl) groups, making it a candidate for diverse biological activities, such as enzyme inhibition or antimicrobial action.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-3-1-2-4-14(13)21-10-15(20)18-17-9-11-5-7-12(19)8-6-11/h1-9,19H,10H2,(H,18,20)/b17-9+ |
InChI Key |
BNZFLYMEWNWFIU-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide typically involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide is . Its structure includes a chlorophenoxy group and a hydrazone linkage, which are crucial for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide may also possess similar properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of chlorophenoxy compounds against common pathogens. The results indicated that derivatives with hydrazone linkages exhibited enhanced activity compared to their non-hydrazone counterparts. This suggests that 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide could be a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
The compound has also been explored as a potential enzyme inhibitor. The hydrazone moiety is known to interact with active sites of enzymes, which could lead to the inhibition of their activity.
Case Study: MAO Inhibition
Research on similar hydrazone compounds has shown that they can act as selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Such inhibition can have implications for treating neurodegenerative diseases like Parkinson's . Further studies on 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide could reveal its potential in this area.
Agricultural Applications
Compounds with chlorophenoxy groups are often utilized in agriculture as herbicides or plant growth regulators. The structural characteristics of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide suggest it may exhibit similar properties.
Case Study: Herbicidal Activity
In a comparative study, several chlorophenoxy derivatives were tested for their herbicidal activity against common weeds. The results showed that certain structural modifications enhanced effectiveness, indicating that 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide might be optimized for agricultural use .
Material Science
The compound's unique chemical structure allows it to be explored as a precursor in the synthesis of novel materials, including polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has demonstrated the utility of chlorophenoxy compounds in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide into polymer matrices could yield materials suitable for advanced applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Halogen Effects: The 2-chlorophenoxy group in the target compound contrasts with 4-chlorophenoxy (e.g., ) or brominated analogs (). The ortho-chlorine may sterically hinder interactions compared to para-substituted derivatives.
- Imine Variants: Replacing the 4-hydroxyphenylimine with nitro () or dihydroxy groups () alters electronic properties.
- Synthetic Efficiency : Microwave-assisted methods () achieve high yields (~85%) for halogenated acetamides, suggesting scalability for the target compound.
Pharmacological and Biochemical Profiles
Enzyme Inhibition
- The 2-methoxyphenylimine and 4-chloro-2-methylphenoxy groups likely contribute to selectivity.
- Thiazolidinone Derivatives (): Analogous acetamides cyclized with thioglycolic acid show antimicrobial activity, suggesting the target compound’s imine could be modified for similar applications.
Antimicrobial Activity
- aureus and E.
Physicochemical Properties
Predicted collision cross-section (CCS) data from for a chromenone-containing analog provide insights into molecular size and shape:
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]⁺ | 179.2 |
| [M+Na]⁺ | 194.5 |
| [M-H]⁻ | 185.9 |
The target compound’s hydroxyl group may reduce lipophilicity compared to methoxy or nitro analogs, influencing bioavailability.
Biological Activity
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide, a compound with significant biological activity, has been the subject of various studies due to its potential therapeutic applications. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chlorophenoxy group linked to a hydrazone moiety. Its structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.73 g/mol |
| SMILES | C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O |
| InChI | InChI=1S/C15H13ClN2O3/c16-12-3-7-14(8-4-12)21-10-15(20)18-17-9-11-1-5-13(19)6-2-11/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Synthesis
The synthesis typically involves the condensation reaction between 2-chlorophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is purified through recrystallization, yielding a high-purity compound suitable for biological testing .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Anticancer Activity
The compound has demonstrated potential anticancer effects by inducing apoptosis in cancer cells. Mechanistically, it appears to activate caspases and generate reactive oxygen species (ROS), leading to programmed cell death. This action suggests its utility in cancer therapy, particularly in targeting specific cancer cell lines .
Enzyme Inhibition
The compound acts as an inhibitor of LSD1 (lysine-specific demethylase 1) , an enzyme implicated in various cancers. By inhibiting this enzyme, the compound may help in reactivating silenced tumor suppressor genes, thus contributing to its anticancer properties .
Research Findings and Case Studies
- Antibacterial Testing : A study screened various derivatives of chlorophenoxy compounds against common bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for certain derivatives .
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values around 20 µM. These findings support its potential as a chemotherapeutic agent .
- Mechanism of Action Studies : Investigations into the mechanism revealed that treatment with the compound resulted in increased levels of ROS and activated caspases, confirming its role in apoptosis induction in treated cancer cells.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide with high purity?
- Methodology :
- Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) to facilitate amide bond formation. Maintain temperatures below 5°C during reagent addition to minimize side reactions .
- Solvent Systems : Monitor reaction progress via TLC using hexane:ethyl acetate (9:3 v/v) as the mobile phase. Adjust solvent ratios to optimize separation of intermediates .
- Purification : Wash organic layers with 2.0 N HCl and brine to remove unreacted starting materials. Dry with anhydrous Na₂SO₄ and concentrate under reduced pressure for crystallization .
Q. How can spectroscopic techniques (NMR, FTIR, XRD) validate the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Dissolve the compound in DMSO-d₆ and analyze using a 400 MHz spectrometer. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~165 ppm). Compare with calculated shifts using computational tools .
- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Resolve the 3D structure to confirm stereochemistry and hydrogen bonding patterns (e.g., intramolecular N–H···O interactions) .
- FTIR : Identify characteristic bands such as C=O (amide I, ~1650 cm⁻¹) and phenolic O–H (~3300 cm⁻¹). Discrepancies in peak positions may indicate impurities .
Q. What protocols ensure accurate assessment of compound purity during synthesis?
- Methodology :
- Elemental Analysis : Validate purity by comparing experimental C, H, N values with theoretical calculations (acceptable deviation <0.5%) .
- Melting Point : Use a digital melting point apparatus. A sharp range (e.g., 191–193°C) confirms homogeneity, while broadening suggests contaminants .
- TLC Monitoring : Spot crude mixtures on silica plates. A single spot under UV (Rf ~0.71) indicates purity; multiple spots necessitate column chromatography .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this acetamide derivative?
- Methodology :
- SAR Studies : Replace the 2-chlorophenoxy group with dichlorophenoxy or methylphenoxy moieties. Assess COX-2 inhibition via enzyme assays (IC₅₀ values) and compare selectivity ratios using molecular docking (AutoDock Vina) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance binding affinity. Synthesize derivatives via nucleophilic substitution and validate activity in vitro .
Q. What strategies resolve contradictions in spectral data or yields across different synthetic routes?
- Methodology :
- Solvent Optimization : Compare DCM vs. acetonitrile for coupling reactions. Lower yields in polar solvents may indicate poor solubility of intermediates .
- Reaction Kinetics : Use HPLC-MS to track intermediate formation. Slow addition of TBTU (30 min) minimizes exothermic side reactions .
- Data Reconciliation : Cross-validate NMR assignments with DFT calculations (e.g., Gaussian 09) to resolve discrepancies in chemical shift assignments .
Q. How can molecular docking elucidate the compound’s mechanism of action against therapeutic targets?
- Methodology :
- Target Selection : Dock the compound into COX-2 (PDB ID: 5KIR) or TMEM16A (PDB ID: 5OYB) active sites using Schrödinger Suite. Prioritize poses with hydrogen bonds to Ser530 (COX-2) or Glu624 (TMEM16A) .
- Binding Energy Analysis : Calculate ΔG values (MM/GBSA) to rank derivatives. A ΔG < -8.0 kcal/mol suggests strong inhibition potential .
Q. What techniques identify and mitigate synthesis-derived impurities or by-products?
- Methodology :
- LC-HRMS : Detect impurities (e.g., N-(4-hydroxyphenyl)acetamide) using a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid). Confirm masses with ±2 ppm accuracy .
- Recrystallization : Purify crude products using ethanol or acetonitrile. Monitor by 1H NMR to ensure removal of residual solvents (e.g., DCM δ 5.3 ppm) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
